(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-25-13-5-6-14(16(10-13)26-2)19-22-23-20(29-19)21-18(24)8-4-12-3-7-15-17(9-12)28-11-27-15/h3-10H,11H2,1-2H3,(H,21,23,24)/b8-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHNKDAFAOMFGS-YWEYNIOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(S2)NC(=O)C=CC3=CC4=C(C=C3)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=NN=C(S2)NC(=O)/C=C\C3=CC4=C(C=C3)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and 2,4-dimethoxyphenyl derivatives These intermediates are then coupled using appropriate reagents and catalysts to form the thiadiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : The benzo[d][1,3]dioxole moiety can be oxidized to form benzoquinone derivatives.
Reduction: : The thiadiazole ring can be reduced to form thiazolidine derivatives.
Substitution: : The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitutions may involve alkyl halides.
Oxidation: : Benzoquinone derivatives.
Reduction: : Thiazolidine derivatives.
Substitution: : Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its derivatives may serve as probes or inhibitors in biological studies.
Medicine: : Potential therapeutic applications in drug development, particularly in targeting specific biological pathways.
Industry: : Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Benzodioxole and Acrylamide Moieties
Key Observations :
- Stereochemistry : The Z-configuration in the target compound may enhance binding specificity compared to E-isomers (e.g., compound 15 ), as seen in neurogenesis studies .
- Substituent Effects : Nitro groups (e.g., compound 27 ) improve electron-deficient character, while methoxy groups (as in the target compound) may enhance solubility and metabolic stability .
Thiadiazole/Thiazole Derivatives with Aryl Substitutions
Key Observations :
- Thiadiazole vs. Thiazole : Thiadiazole derivatives (e.g., compound 4g ) exhibit higher polarity than thiazoles, impacting membrane permeability .
- Substituent Impact : Electron-withdrawing groups (e.g., dichloro in ) enhance bioactivity but may reduce solubility, whereas methoxy groups (target compound) balance lipophilicity and bioavailability.
Substituent Effects on Bioactivity
- Nitro vs. Methoxy Groups : Nitroimidazole derivatives (e.g., in ) showed diminished antimycobacterial activity compared to nitrofuryl analogues, suggesting electron-deficient aryl groups may hinder target binding. In contrast, methoxy groups in the target compound could improve pharmacokinetics without sacrificing potency .
- Dimethylamino vs.
Physicochemical Data
Biological Activity
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a thiadiazole ring. Its molecular formula is CHNOS, with a molecular weight of approximately 396.46 g/mol. The presence of these functional groups is crucial for its biological activity.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:
- Antibacterial Activity : The compound has shown significant inhibitory effects against specific bacterial strains by targeting Mur ligases, which are crucial for bacterial cell wall synthesis. This mechanism is similar to other thiadiazole derivatives that have been reported to possess antibacterial properties .
- Anticancer Properties : In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines. The compound triggers caspase activation and alters cell cycle progression by modulating cyclin expression .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antibacterial Studies : In a study assessing the antibacterial efficacy against Gram-positive and Gram-negative bacteria, the compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against certain strains .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
| P. aeruginosa | 20 |
- Cytotoxicity Assays : Cytotoxicity was evaluated using the MTT assay across various cancer cell lines (e.g., MCF-7 for breast cancer and H460 for lung cancer). The results indicated that the compound had an EC value of approximately 25 µM in MCF-7 cells, demonstrating moderate cytotoxicity .
| Cell Line | EC (µM) |
|---|---|
| MCF-7 | 25 |
| H460 | 30 |
| A498 | 35 |
Q & A
Q. Discrepancies in reported IC₅₀ values for anticancer activity: How to address?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
